molecular formula C12H19N3O3S B11822466 1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine

1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine

Cat. No.: B11822466
M. Wt: 285.36 g/mol
InChI Key: IEFOLJMVYLNFLY-UHFFFAOYSA-N
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Description

1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, docking analyses suggest that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating a potential mechanism for anticancer activity .

Comparison with Similar Compounds

1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

1-(4-propoxypyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C12H19N3O3S/c1-2-9-18-11-3-4-14-10-12(11)19(16,17)15-7-5-13-6-8-15/h3-4,10,13H,2,5-9H2,1H3

InChI Key

IEFOLJMVYLNFLY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=NC=C1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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